



Application Notes and Protocols: Radiosynthesis of [18F]LBT-999

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹8F]**LBT-999**, or 8-((E)-4-fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid methyl ester, is a selective radioligand for the in vivo imaging and quantification of the dopamine transporter (DAT) using Positron Emission Tomography (PET).[1] Its high affinity and selectivity for DAT make it a valuable tool in neuroscience research and the clinical assessment of neurodegenerative diseases such as Parkinson's disease.[2] This document provides detailed protocols for the automated radiosynthesis of [¹8F]**LBT-999**, including data summaries and quality control procedures.

Quantitative Data Summary

The automated radiosynthesis of [18F]**LBT-999** has been successfully implemented on different modules, primarily through a one-step nucleophilic substitution from its chlorinated precursor.[3] The following tables summarize the key quantitative parameters from productions on two common automated synthesis modules: GE TRACERlab FXFN and Trasis AllinOne.

Table 1: Radiosynthesis Parameters for [18F]LBT-999 on Automated Modules



Parameter	GE TRACERIAD FXFN	Trasis AllinOne
Precursor (Chlorinated)	4 mg	6 mg
Solvent	DMSO (0.6 mL)	DMSO (0.8 mL)
Reaction Temperature	165 °C	155 °C
Reaction Time	10 min	7.5 min
Total Synthesis Time	65.8 ± 3.8 min	48 ± 1.9 min
Radiochemical Yield (decay- corrected)	35.3 ± 5.1%	32.7 ± 5.9%
Activity Yield (non-decay- corrected)	23.3%	Not Reported
Final Activity Produced	16.8 ± 1.9 GBq	23.8 ± 7.1 GBq
Starting [18F]Fluoride Activity	~72 GBq	102.7 GBq

Data compiled from Vala et al., 2020.

Table 2: Quality Control Specifications for Clinical Use of [18F]LBT-999



Test	Specification
Appearance	Clear, colorless solution, free of visible particles
рН	4.5 - 7.5
Radionuclide Identity	Half-life of 105-115 min, gamma spectrum consistent with Fluorine-18
Radiochemical Purity	≥ 98%
Molar Activity (at EOS)	≥ 154 GBq/µmol
Residual Solvents (Ethanol, Acetonitrile)	< 5000 ppm
Kryptofix 2.2.2	< 50 μg/mL
Bacterial Endotoxins	< 175 EU/V
Sterility	Sterile

EOS: End of Synthesis. Data compiled from Vala et al., 2020.

Experimental Protocols

The following protocol describes the fully automated, one-step radiosynthesis of [18F]**LBT-999** from its chlorinated precursor. This procedure is adaptable for automated synthesis modules like the GE TRACERlab FXFN and Trasis AllinOne.

Reagents and Materials

- [18F]Fluoride in [18O]water
- Chlorinated LBT-999 precursor (4-6 mg)
- Dimethyl sulfoxide (DMSO)
- Kryptofix 2.2.2 (K2.2.2)
- Potassium Carbonate (K₂CO₃)
- Acetonitrile (MeCN)



- · Sterile Water for Injection
- Ethanol for Injection
- 0.9% Saline for Injection
- Sodium Ascorbate (Na-Asc)
- Sep-Pak tC18 cartridges
- Semi-preparative HPLC column (e.g., Agilent Zorbax EclipseXDB-C18, 250 x 9.4 mm, 5 μm)
- Sterile vent filters and collection vials

[18F]Fluoride Trapping and Drying

- Aqueous [18F]fluoride, produced from a cyclotron, is passed through an anion exchange cartridge to trap the [18F]-.
- The trapped [18F]fluoride is eluted into the reactor vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
- The solvent is removed by azeotropic distillation with the addition of acetonitrile under a stream of nitrogen at elevated temperature to yield the anhydrous [18F]F-/K222/K2CO3 complex.

Radiofluorination Reaction

- The chlorinated precursor (4-6 mg), dissolved in DMSO (0.6-0.8 mL), is added to the reactor containing the dried [18F]F⁻ complex.
- The reaction mixture is heated to 155-165 °C for 7.5-10 minutes to facilitate the nucleophilic substitution of the chlorine atom with [18F]fluoride.
- After heating, the reaction is quenched and diluted with a solution of sodium ascorbate (0.5%) in water.

Purification



- Solid-Phase Extraction (SPE): The diluted reaction mixture is passed through a tC18 Sep-Pak cartridge. The cartridge is then washed with water to remove unreacted [18F]fluoride and other polar impurities. The crude [18F]**LBT-999** is eluted from the cartridge with acetonitrile.
- Semi-Preparative HPLC: The eluted crude product is injected onto a semi-preparative C18 HPLC column.
 - Mobile Phase: Ammonium acetate (0.1 M) / Acetonitrile (40:60 v/v), with 0.5% sodium ascorbate added as a stabilizer.
 - Flow Rate: 4 mL/min.
- The fraction corresponding to [18F]**LBT-999**, identified by UV and radiation detectors, is collected into a vial containing sterile water with sodium ascorbate.

Formulation

- The collected HPLC fraction is diluted and passed through another tC18 Sep-Pak cartridge to trap the purified [18F]LBT-999.
- The cartridge is washed with sterile water.
- The final product, [18F]LBT-999, is eluted from the cartridge using injectable ethanol (e.g.,
 1.5 mL) into a sterile product vial.
- The ethanolic solution is then diluted with sterile saline (0.9%) to achieve the desired radioactive concentration and an ethanol concentration suitable for intravenous injection.

Quality Control

A comprehensive quality control regimen must be performed on the final product before release for human administration.

- Visual Inspection: Check for clarity, color, and absence of particulate matter.
- pH Measurement: Use pH strips to ensure the pH is within the acceptable range (4.5-7.5).



- Radionuclidic Identity and Purity: Confirm the identity of ¹⁸F by measuring the half-life and gamma ray energy spectrum.
- Radiochemical Purity and Identity: Determined by analytical HPLC, confirming that the radioactivity co-elutes with a non-radioactive LBT-999 standard and that the purity is ≥98%.
- Chemical Purity: Assessed by analytical HPLC with UV detection to identify and quantify any non-radioactive impurities.
- Residual Solvents: Gas Chromatography (GC) is used to quantify the amount of residual ethanol and acetonitrile.
- Kryptofix 2.2.2 Concentration: A spot test or a validated analytical method is used to ensure the level is below the accepted limit of 50 μg/mL.
- Bacterial Endotoxin Test: Performed using the Limulus Amebocyte Lysate (LAL) gel-clot method or other validated methods.
- Sterility Test: A sample is sent for sterility testing according to pharmacopeial methods. The product is typically released for use before the completion of the sterility test.
- Filter Integrity Test: The bubble point test is performed on the final sterilizing filter to ensure its integrity.

Visualizations





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Caption: Automated radiosynthesis workflow for [18F]LBT-999.

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References

- 1. researchgate.net [researchgate.net]
- 2. Efficient microwave-assisted direct radiosynthesis of [(18)F]PR04.MZ and [(18)F]LBT999: selective dopamine transporter ligands for quantitative molecular imaging by means of PET PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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